3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
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Description
The compound “3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to have promising anticancer properties . They are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . This structure allows the compound to form hydrogen bonds with different targets, improving its pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction results in the formation of 1,2,4-triazole derivatives .Safety and Hazards
properties
IUPAC Name |
3,3-diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-14-17(15-24)16-25-12-11-22-23-25)13-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,20H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWMWCJLEMABDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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